![molecular formula C8H16OSSi B14276810 Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- CAS No. 139732-48-2](/img/structure/B14276810.png)
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- is a chemical compound with the molecular formula C8H16O2Si It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with [(3,6-dihydro-2H-thiopyran-4-yl)oxy] anion. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually include low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce various silane derivatives.
Aplicaciones Científicas De Investigación
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- involves its interaction with various molecular targets and pathways. The [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group can interact with biological molecules, altering their structure and function. The silicon atom in the compound can also form bonds with other elements, facilitating various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Silane, [(3,6-dihydro-2H-pyran-4-yl)oxy]trimethyl-: Similar in structure but with a pyran ring instead of a thiopyran ring.
Trimethylsilane: A simpler compound with only three methyl groups attached to the silicon atom.
Uniqueness
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- is unique due to the presence of the [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
139732-48-2 |
|---|---|
Fórmula molecular |
C8H16OSSi |
Peso molecular |
188.36 g/mol |
Nombre IUPAC |
3,6-dihydro-2H-thiopyran-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C8H16OSSi/c1-11(2,3)9-8-4-6-10-7-5-8/h4H,5-7H2,1-3H3 |
Clave InChI |
GDCXRGHMDZRGRI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CCSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
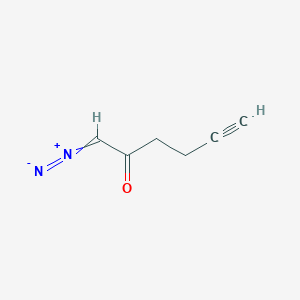
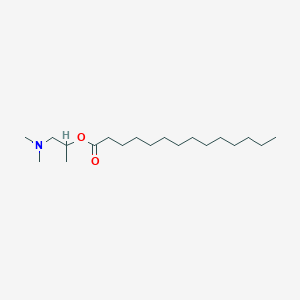
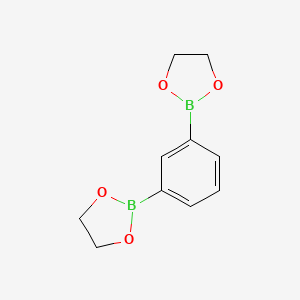
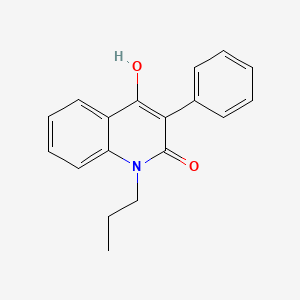
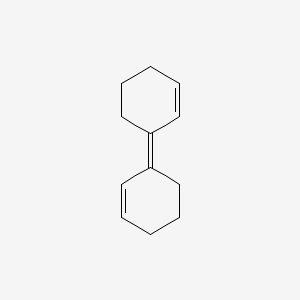

![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
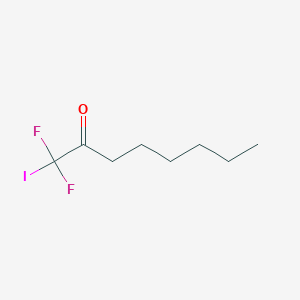
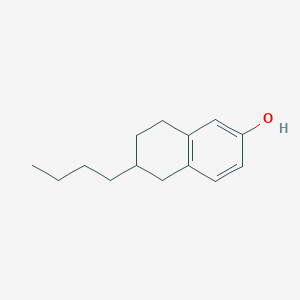
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
